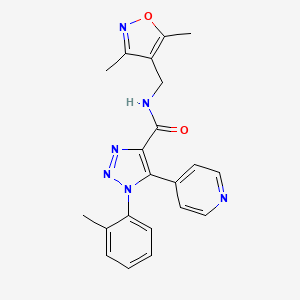

N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a pyridinyl group, an o-tolyl (2-methylphenyl) moiety, and an isoxazole-derived carboxamide side chain.

Properties

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-13-6-4-5-7-18(13)27-20(16-8-10-22-11-9-16)19(24-26-27)21(28)23-12-17-14(2)25-29-15(17)3/h4-11H,12H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQXQEGJEKTSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=C(ON=C3C)C)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 388.4 g/mol. The chemical structure features a triazole ring linked to a pyridine and an isoxazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N6O2 |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 1396773-93-5 |

Research indicates that compounds featuring isoxazole and triazole structures often exhibit significant interactions with various biological targets. The presence of the 3,5-dimethylisoxazole moiety is particularly noteworthy as it acts as an acetyl lysine mimic, facilitating interactions with bromodomains in proteins involved in epigenetic regulation .

Anticancer Activity

Several studies have assessed the anticancer potential of similar compounds containing the triazole scaffold. For instance, compounds with a similar structural framework have demonstrated selective inhibition against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of proteasome activity or interference with cell cycle regulation .

Case Study: Inhibition of Proteasome Activity

In an experimental setup involving various cancer cell lines, compounds structurally similar to this compound were shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome with an IC50 value in the low micromolar range (e.g., 6 µM for certain analogs) . This suggests that our compound may share similar inhibitory properties.

| Compound | IC50 (µM) |

|---|---|

| Bortezomib | 0.009 |

| PI-083 | 6.0 |

| Triazole Analog | 2.31 |

Inhibition of Bromodomain Proteins

The 3,5-dimethylisoxazole group has been linked to enhanced binding affinity towards bromodomain-containing proteins such as CBP and BRD4. These proteins play crucial roles in transcriptional regulation and are implicated in various cancers . Compounds designed with this motif showed improved potency against these targets compared to their non-isoxazole counterparts.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole moiety is known for its ability to interact with various biological targets, including enzymes involved in cancer progression. For instance, compounds containing triazole structures have been shown to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. In vitro assays demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against cancer cell lines, suggesting that N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide could similarly function as a potent anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles have been widely studied for their antifungal properties, and modifications to the isoxazole or pyridine components may enhance this activity. Research on related compounds indicates that they can effectively inhibit the growth of various bacterial strains and fungi . The incorporation of the 3,5-dimethylisoxazole moiety has been associated with improved bioactivity against pathogens.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the efficacy of triazole derivatives in tumor reduction. For example:

- A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer when administered orally .

Chemical Reactions Analysis

Triazole Core Formation via Huisgen Cycloaddition

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." This reaction involves coupling an azide and terminal alkyne under mild conditions to regioselectively form the 1,4-disubstituted triazole.

-

Reagents : Copper(I) iodide, sodium ascorbate, DMF/H<sub>2</sub>O solvent.

-

Conditions : Room temperature, 12–24 hours.

For this compound, the alkyne precursor likely includes the pyridin-4-yl group, while the azide component incorporates the o-tolyl substituent.

Pyridin-4-yl and o-Tolyl Substituent Attachment

-

Pyridin-4-yl : Introduced via Suzuki-Miyaura coupling using a boronic acid derivative and palladium catalyst .

-

o-Tolyl : Likely incorporated during the azide preparation phase via diazotization of o-toluidine, followed by sodium azide substitution .

| Substituent | Method | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Pyridin-4-yl | Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 70–75 |

| o-Tolyl | Diazotization | NaNO<sub>2</sub>, HCl, NaN<sub>3</sub> | 60–65 |

Stability and Reactivity

-

Hydrolytic Stability : The carboxamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C).

-

Metabolic Stability : The 3,5-dimethylisoxazole group enhances microsomal stability by reducing CYP450-mediated oxidation .

-

Photoreactivity : The triazole core may undergo [2+2] cycloaddition under UV light, though this is mitigated by steric hindrance from substituents .

Nucleophilic Aromatic Substitution

The pyridine nitrogen participates in SNAr reactions with electrophiles (e.g., alkyl halides):

Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C .

Metal-Catalyzed Cross-Couplings

The triazole’s C-5 position (pyridinyl) facilitates palladium-catalyzed cross-couplings:

-

Heck Reaction : For introducing alkenyl groups.

Comparative Analysis of Analogues

Modifications to the isoxazole or triazole groups significantly alter reactivity:

| Modification | Effect on Reactivity | Reference |

|---|---|---|

| Replacement of isoxazole with pyrazole | Reduced metabolic stability | |

| Electron-withdrawing groups on triazole | Enhanced electrophilic substitution rates |

Synthetic Challenges

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The triazole core in the target compound differentiates it from pyrazole derivatives (e.g., compounds in ), which exhibit varied substituents on the pyrazole ring (e.g., methoxy, chloro, bromo groups). Pyrazoles often prioritize aromatic interactions, while triazoles, particularly 1,2,3-triazoles, are valued for their rigidity and ability to participate in click chemistry for targeted synthesis .

Isoxazole vs. Other Heterocyclic Side Chains

The 3,5-dimethylisoxazole moiety in the target compound contrasts with coumarin, tetrazole, or pyrimidine groups in analogs from . Isoxazoles are electron-deficient heterocycles that enhance metabolic stability compared to more labile groups like esters or amides. For example, the compound in (EP 4 139 296 B1) incorporates a 3,5-dimethylisoxazole linked to a pyridine ring, showcasing similar stability but differing in core scaffold and substituent placement .

Aromatic Substituent Effects

This contrasts with para-substituted aryl groups (e.g., 4-methoxyphenyl in ), which optimize π-π stacking without steric hindrance .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Heterocyclic coupling : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization under inert atmospheres to prevent oxidation .

- Amide bond formation : Use of coupling agents like EDCI/HOBt in DMF or THF, with triethylamine as a base to activate carboxyl groups (e.g., reaction of pyrazole-4-carboxylic acid derivatives with amines) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) are preferred for solubility and reaction efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm regioselectivity of triazole formation and substitution patterns on the pyridine and isoxazole moieties .

- Mass spectrometry (ESI-MS) : Verify molecular weight and detect fragmentation patterns, especially for labile groups like the amide bond .

- Elemental analysis : Validate purity and stoichiometry, particularly when discrepancies arise in spectral data .

- X-ray crystallography : Resolve ambiguous structural features (e.g., stereochemistry) if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use statistical models to test variables (temperature, catalyst loading, solvent ratios). For example, highlights flow-chemistry optimization for similar heterocycles, emphasizing temperature control and residence time adjustments .

- Catalyst screening : Test alternative catalysts (e.g., RuAAC for triazole formation) to improve regioselectivity .

- Solvent effects : Compare DMF with ionic liquids or mixed solvents to enhance solubility of polar intermediates .

- Post-reaction workup : Optimize extraction protocols (e.g., acidic/basic washes) to isolate the product from unreacted starting materials .

Q. How should contradictions in spectral or biological activity data be addressed?

- Methodological Answer :

- Reproducibility checks : Verify synthetic protocols (e.g., inert atmosphere integrity, reagent purity) to rule out experimental artifacts .

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., ’s triazole derivatives) to identify misinterpretations .

- Biological assay validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity and rule off-target effects .

Q. What mechanistic insights exist for the formation of the triazole and isoxazole moieties in this compound?

- Methodological Answer :

- Kinetic studies : Use stopped-flow NMR or in situ IR to track intermediates during cyclization (e.g., nitrile imine formation in triazole synthesis) .

- Computational modeling : Apply DFT calculations to predict regioselectivity in CuAAC reactions or isoxazole ring closure .

- Isolation of intermediates : Trapping reactive species (e.g., azides or enolates) for structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.